[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol
Description
[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol is a pyrazole-based compound featuring a hydroxymethyl group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 3.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[5-(aminomethyl)-2-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,10H,3-4,7H2,1H3 |
InChI Key |
NNMMJFCIJNUANL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol typically involves the reaction of 3-(aminomethyl)-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its effects on various biological targets and pathways.
Industry: The compound finds applications in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities:
Key Observations :
Physicochemical Properties
- Solubility: The target compound’s aminomethyl and hydroxymethyl groups likely enhance water solubility compared to hydrophobic analogs like the adamantane derivative (soluble in chloroform, methanol; ). The furyl derivative () may exhibit moderate solubility in polar aprotic solvents due to its heteroaromatic ring.
- Hydrogen Bonding :
Biological Activity
[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both an aminomethyl and a hydroxymethyl group, which contribute to its potential therapeutic applications. The following sections detail the biological activity, synthesis, and research findings associated with this compound.
- Molecular Formula : C5H9N3O
- Molecular Weight : Approximately 141.14 g/mol
- Structure : The compound consists of a pyrazole ring substituted with an aminomethyl and a hydroxymethyl group.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole with formaldehyde in the presence of reducing agents. This method yields the desired product while maintaining the integrity of the pyrazole structure.
Case Studies
- Tumor Uptake in PET Imaging :
- Tautomerism Studies :
Comparative Analysis
The following table compares this compound with other related compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| This compound | Aminomethyl and hydroxymethyl groups | Potential dual-action as an enzyme inhibitor |
| 5-Amino-1H-pyrazole | Simple amino group at position 5 | Commonly used as a building block in drug synthesis |
| 4-Amino-3-methyl-1H-pyrazole | Methyl group at position 3 | Exhibits distinct biological activity |
| 3-Amino-1H-pyrazole | Amino group at position 3 | Known for its antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
